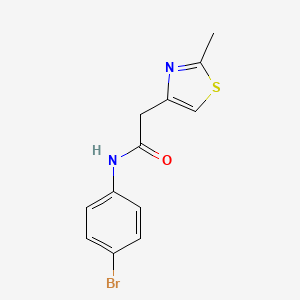
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide, also known as BMTA, is a chemical compound that has been widely studied for its potential applications in scientific research. BMTA is a thiazole-based compound that has been found to exhibit a range of biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs for the treatment of various diseases. N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to exhibit potent inhibitory activity against a range of enzymes, including but not limited to, xanthine oxidase, tyrosinase, and α-glucosidase. This makes it a promising candidate for the development of drugs for the treatment of gout, hyperpigmentation, and diabetes, respectively.
Wirkmechanismus
The mechanism of action of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is not fully understood. However, it is believed to function as a competitive inhibitor of the enzymes it targets. By binding to the active site of these enzymes, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide prevents their normal function, thereby reducing the production of certain metabolites that are involved in the development of various diseases.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against various enzymes, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has also been found to exhibit antioxidant and anti-inflammatory properties. It has been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the expression of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in lab experiments is its potent inhibitory activity against a range of enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is its relatively low yield in the synthesis process. This can make it difficult to obtain large quantities of the compound for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. One area of interest is in the development of new drugs for the treatment of various diseases. N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide has already shown promise as a potential drug candidate for the treatment of gout, hyperpigmentation, and diabetes. However, further research is needed to fully understand its mechanism of action and to identify other potential therapeutic targets. Another area of interest is in the development of new synthetic methods for N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. Improving the yield of the synthesis process could make it easier to obtain larger quantities of the compound for use in experiments. Finally, there is also potential for research on the use of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in other applications, such as in the development of new materials or as a catalyst in chemical reactions.
Conclusion:
In conclusion, N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent inhibitory activity against a range of enzymes makes it a useful tool for studying the role of these enzymes in various biological processes. Further research is needed to fully understand its mechanism of action and to identify other potential therapeutic targets. However, the potential applications of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide in the development of new drugs and other areas make it an exciting area of research for the future.
Synthesemethoden
The synthesis of N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide involves a multi-step process that begins with the reaction of 4-bromobenzaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to form the intermediate amine, which is subsequently acetylated with acetic anhydride to yield N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide. The yield of this process is typically around 60-70%.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-(2-methyl-1,3-thiazol-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-8-14-11(7-17-8)6-12(16)15-10-4-2-9(13)3-5-10/h2-5,7H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWGFDOHHVQYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[bis(4-chlorophenyl)phosphoryl]cyclopentanecarboxylic acid](/img/structure/B4981944.png)
![(2,5-dimethoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4981951.png)
![4-methyl-N-[1-(4-morpholinylcarbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B4981959.png)
![4-[2-(4-biphenylylcarbonyl)hydrazino]-4-oxo-2-butenoic acid](/img/structure/B4981963.png)
![6,7-dimethoxy-3-[(4-methoxyphenyl)amino]-2-benzofuran-1(3H)-one](/img/structure/B4981971.png)
![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-7-(4-methyl-1-piperidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4982035.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)